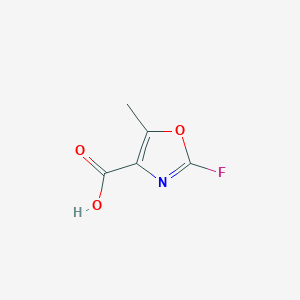
2-Fluoro-5-methyloxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methyloxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-4-nitroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired oxazole ring. The reaction conditions typically involve heating the mixture to facilitate cyclization and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the oxazole ring .
Scientific Research Applications
2-Fluoro-5-methyloxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated oxazole derivatives and carboxylic acids with different substituents on the oxazole ring. Examples include:
- 2-Fluoro-4-methyloxazole-5-carboxylic acid
- 2-Fluoro-5-methyloxazole-3-carboxylic acid
- 2-Fluoro-4,5-dimethyloxazole-3-carboxylic acid
Uniqueness
2-Fluoro-5-methyloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position and the carboxylic acid group at the 4-position can enhance its stability and binding interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H4FNO3 |
|---|---|
Molecular Weight |
145.09 g/mol |
IUPAC Name |
2-fluoro-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4FNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9) |
InChI Key |
SCKUPDLWRXXXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















